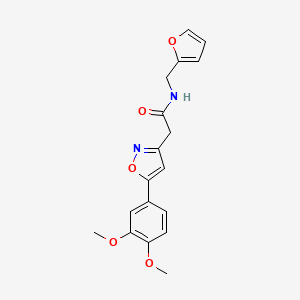

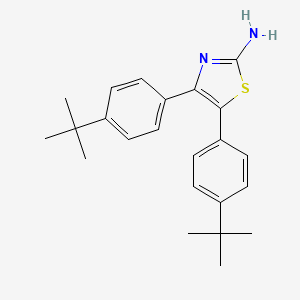

![molecular formula C23H19N3O3 B2970018 4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide CAS No. 883964-65-6](/img/structure/B2970018.png)

4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide” is a complex organic compound. It is related to the class of compounds known as quinolones . Quinolones are a key group of compounds in medicinal chemistry, with a wide range of pharmaceutical and biological activities .

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide and its derivatives play a pivotal role in the synthesis of novel heterocyclic compounds. For instance, it serves as a precursor in the synthesis of various novel compounds with potential anti-inflammatory and analgesic properties. This includes the development of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have been evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibitory activities, showcasing significant analgesic and anti-inflammatory effects, making them valuable in medicinal chemistry research aimed at developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Derivatives of 4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide have been synthesized and assessed for their antimicrobial activities. These derivatives, when reacted with primary aromatic amines and heterocyclic amines, yielded compounds that exhibited notable antimicrobial properties. This highlights the potential of these derivatives in the development of new antimicrobial agents, contributing to the ongoing search for novel compounds to combat resistant microbial strains (Habib et al., 2013).

Cancer Research

In cancer research, derivatives of 4-methoxy-N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]benzamide, such as arylamides hybrids, have been explored for their high affinity at σ2 receptors. These compounds are considered promising leads for tumor diagnosis and therapy, given their significant σ1/σ2 selectivities and interactions with P-glycoprotein, which is often overexpressed in tumor cells. This research avenue is crucial for the development of novel diagnostic tools and therapeutic agents in oncology, particularly for tumors resistant to conventional treatments due to P-glycoprotein overexpression (Abate et al., 2011).

Organic Chemistry and Synthesis Methodologies

The chemical also plays a significant role in organic chemistry, where it is involved in the synthesis and characterization of complex organic molecules. For example, research on the synthesis of quinazoline derivatives aimed at finding hybrid molecules with diuretic and antihypertensive properties has utilized similar compounds. These studies not only advance the understanding of organic synthesis processes but also contribute to the discovery of new drugs with potential benefits in treating cardiovascular diseases (Rahman et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by related compounds, this compound could be a promising candidate for drug development . Further studies could also explore its synthesis, chemical reactions, and physical and chemical properties in more detail.

properties

IUPAC Name |

4-methoxy-N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-26-19-9-4-3-7-17(19)21(27)20(18-8-5-6-14-24-18)22(26)25-23(28)15-10-12-16(29-2)13-11-15/h3-14H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFNEJPTRWROGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

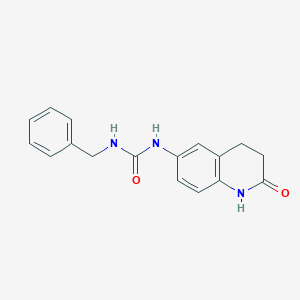

![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)

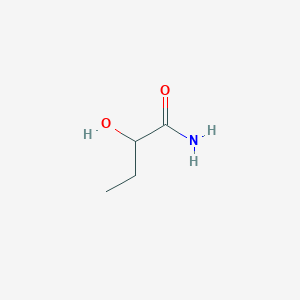

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)

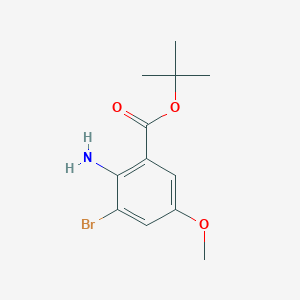

![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)

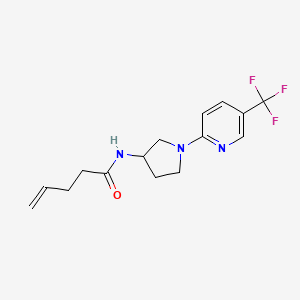

![ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2969952.png)

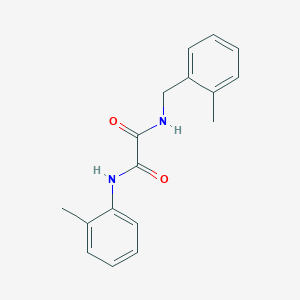

![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2969957.png)

![3-Methyl-6-[5-(4-pyrazol-1-ylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2969958.png)